2-(Pyrazin-2-yl)-1H-benzo[d]imidazole

Medicinal Chemistry Anti-inflammatory COX Inhibition

This 2-(pyrazin-2-yl)-1H-benzo[d]imidazole scaffold delivers validated, application-specific performance unobtainable with generic benzimidazole alternatives. For kinase-targeted drug discovery, it provides an IC₅₀ of 3 nM against recombinant human ROCK2 with approximately 750-fold selectivity over PKG and 367-fold over CYP1A2, enabling lead optimization with minimized off-target liability. In inflammation research, its 6-alkyl-pyrazin-2-yl derivatives achieve in vivo anti-inflammatory efficacy exceeding ibuprofen, making it the core of choice for COX-2 SAR programs. As the Hpbi bidentate ligand, it constructs halide-dependent Cd(II) coordination polymers whose supramolecular dimensionality and solid-state luminescence intensity are directly governed by the counterion (Cl⁻, Br⁻, I⁻), supporting crystal engineering of anion-responsive sensors and luminescent MOFs. Derivatization to the bpbib ligand yields multinuclear copper complexes with cancer-cell-selective apoptosis via dual nuclear DNA/mitochondrial targeting. Procure this specific 2-substituted architecture to ensure the electronic and steric environment essential for your target engagement, metal coordination geometry, and downstream derivatization outcomes.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 2602-88-2
Cat. No. B1330739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrazin-2-yl)-1H-benzo[d]imidazole
CAS2602-88-2
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=NC=CN=C3
InChIInChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-7-12-5-6-13-10/h1-7H,(H,14,15)
InChIKeyRUDHSKFULPGCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole (CAS 2602-88-2): Core Pharmacophore and Ligand


2-(Pyrazin-2-yl)-1H-benzo[d]imidazole (CAS 2602-88-2, C11H8N4, MW 196.21) is a heterocyclic compound comprising a benzo[d]imidazole core linked to a pyrazine ring . This structure provides two nitrogen-dense aromatic systems that serve as a versatile scaffold for medicinal chemistry derivatization and as a bidentate ligand for coordination chemistry applications [1].

Why Generic 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole Cannot Be Arbitrarily Substituted


While benzimidazole-pyrazine conjugates constitute a large compound class, the specific 2-substitution pattern and the absence of additional substituents on either ring in CAS 2602-88-2 create a unique electronic and steric environment that directly dictates its biological target engagement and metal coordination geometry [1]. Substituting this core scaffold with an alternative benzimidazole derivative (e.g., 2-phenyl or 2-alkyl variants) or modifying the pyrazine position would fundamentally alter both its kinase inhibition profile and its supramolecular assembly behavior, rendering simple generic substitution scientifically invalid for applications where this precise architecture is required [2].

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole: Quantified Differentiation Evidence vs. Analogs


Anti-inflammatory Activity Superiority of 6-Alkyl-Pyrazin-2-yl Derivatives Relative to Parent Scaffold

Derivatives based on the 2-(pyrazin-2-yl)-1H-benzo[d]imidazole scaffold demonstrate potent anti-inflammatory activity. Specifically, the 6-alkyl substituted derivative (compound 3i) exhibited anti-inflammatory efficacy superior to the clinical standard ibuprofen in an in vivo model, while other derivatives in the series showed varying COX-2 enzyme inhibition [1].

Medicinal Chemistry Anti-inflammatory COX Inhibition

Halide-Dependent Luminescence Tuning in Cd(II) Coordination Complexes

The 2-(pyrazin-2-yl)-1H-benzo[d]imidazole (Hpbi) ligand forms supramolecular complexes with Cd(II) halides whose architectures and luminescent intensity are directly modulated by the halide anion radius [1]. This halide-dependent tunability is a specific property conferred by the ligand's electronic structure and is not universally observed across all benzimidazole ligands.

Coordination Chemistry Luminescent Materials Supramolecular Chemistry

ROCK2 Kinase Inhibitory Potency in Low Nanomolar Range

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole has been identified as a potent inhibitor of Rho-associated protein kinase 2 (ROCK2), with an IC50 value in the low nanomolar range [1]. This affinity level is comparable to optimized kinase inhibitor chemotypes and demonstrates the compound's intrinsic target engagement capability.

Kinase Inhibition ROCK2 Enzymology

Cytotoxic Copper Complexes Exhibiting Cancer Cell Selectivity

Multinuclear copper complexes synthesized using a bis-benzimidazole-pyrazine ligand derived from CAS 2602-88-2 demonstrated high selectivity toward cancer cells over normal cells, with SMMC7721 hepatocellular carcinoma cells showing the greatest sensitivity .

Bioinorganic Chemistry Anticancer Copper Complexes

Validated Application Scenarios for 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole (CAS 2602-88-2) Based on Quantitative Evidence


Medicinal Chemistry: Privileged Scaffold for Developing Anti-inflammatory Agents Surpassing Ibuprofen

This compound serves as the validated core for synthesizing 6-alkyl-pyrazin-2-yl derivatives that demonstrate anti-inflammatory efficacy exceeding the clinical standard ibuprofen in in vivo models [1]. Procurement for structure-activity relationship (SAR) studies targeting COX-2 inhibition is directly supported by evidence that specific derivatives (e.g., 3i) achieve potent activity not universally attainable with other benzimidazole cores [1].

Kinase Drug Discovery: Potent ROCK2 Inhibitor Scaffold with Documented Nanomolar Affinity and Defined Selectivity

The compound exhibits an IC50 of 3 nM against recombinant human ROCK2 with approximately 750-fold selectivity over PKG and 367-fold over CYP1A2 [2]. This quantified potency and selectivity window makes it a valuable starting point for medicinal chemistry programs targeting ROCK2-mediated pathways (e.g., cardiovascular disease, glaucoma, fibrosis) where minimizing off-target kinase inhibition is critical.

Coordination Chemistry: Halide-Tunable Luminescent Cd(II) Supramolecular Architectures

As a bidentate ligand (Hpbi), CAS 2602-88-2 enables the construction of Cd(II) complexes whose supramolecular dimensionality and solid-state luminescence intensity are directly governed by the halide counterion (Cl⁻, Br⁻, I⁻) [3]. This property supports its procurement for research into anion-responsive luminescent materials, molecular sensors, and crystal engineering of functional metal-organic frameworks [3].

Bioinorganic Chemistry: Synthesis of Cancer-Selective Multinuclear Copper Complexes

Derivatization of this compound yields the bpbib ligand, which forms multinuclear copper complexes (Cu6 and Cu2) exhibiting high selectivity for cancer cells over normal cells and causing apoptosis via dual targeting of nuclear DNA and mitochondria . Procurement is justified for research programs exploring metallodrugs, ROS-mediated anticancer mechanisms, and targeted copper-based therapeutics .

Technical Documentation Hub

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